REACTION_CXSMILES
|
[NH2:1][C:2]1[N:6]([C:7]2[C:12]([Cl:13])=[CH:11][C:10]([C:14]([F:17])([F:16])[F:15])=[CH:9][C:8]=2[Cl:18])[N:5]=[C:4]([C:19]#[N:20])[C:3]=1[S:21][CH2:22][CH3:23].S(=O)(=O)(O)[OH:25].OO>CO.C(O)(C)C>[NH2:1][C:2]1[N:6]([C:7]2[C:8]([Cl:18])=[CH:9][C:10]([C:14]([F:17])([F:15])[F:16])=[CH:11][C:12]=2[Cl:13])[N:5]=[C:4]([C:19]#[N:20])[C:3]=1[S:21]([CH2:22][CH3:23])=[O:25]
|
Name
|
|
Quantity
|
22.25 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=NN1C1=C(C=C(C=C1Cl)C(F)(F)F)Cl)C#N)SCC
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
6.95 g
|
Type
|
reactant
|
Smiles
|
OO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the reaction was filtered
|
Type
|
WASH
|
Details
|
the solid washed with methanol
|
Type
|
WASH
|
Details
|
The filtrate was washed (water)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
recrystallized (methanol)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=NN1C1=C(C=C(C=C1Cl)C(F)(F)F)Cl)C#N)S(=O)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 302.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |